molecular formula C12H19NO3S B5716465 4-methoxy-N-(pentan-3-yl)benzenesulfonamide

4-methoxy-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B5716465
M. Wt: 257.35 g/mol
InChI Key: WPMDJRXXLRMKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(pentan-3-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound features a methoxy group attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-methoxybenzenesulfonyl chloride+pentan-3-amineThis compound+HCl\text{4-methoxybenzenesulfonyl chloride} + \text{pentan-3-amine} \rightarrow \text{this compound} + \text{HCl} 4-methoxybenzenesulfonyl chloride+pentan-3-amine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of the enzyme’s natural substrate. This compound may inhibit enzymes involved in folate synthesis, leading to the disruption of DNA synthesis and cell division . The pathways involved include the inhibition of dihydropteroate synthase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of both the methoxy and pentan-3-yl groups, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

4-methoxy-N-pentan-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-10(5-2)13-17(14,15)12-8-6-11(16-3)7-9-12/h6-10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMDJRXXLRMKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.